Vinyl neodecanoate

Catalog No.
S8264298
CAS No.
195321-14-3
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl neodecanoate

CAS Number

195321-14-3

Product Name

Vinyl neodecanoate

IUPAC Name

ethenyl 7,7-dimethyloctanoate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3

InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OC=C

Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999)

Vinyl neodecanoate is a vinylic monomer with the chemical formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It is primarily recognized by its trade name, VeoVa 10, which refers to its classification as a vinyl ester of Versatic Acid, specifically indicating the presence of ten carbon atoms in its structure. This compound appears as a colorless liquid with a pleasant odor and has a low viscosity, making it suitable for various applications in polymer chemistry .

The compound has a medium to low glass transition temperature of approximately -3 °C, which contributes to the flexibility and hydrophobic properties of the polymers formed from it. Vinyl neodecanoate is chemically characterized as a mixture of isomeric vinyl esters derived from neodecanoic acid, a highly branched structure that enhances its performance in polymer applications .

, primarily through polymerization processes. It acts as a modifying monomer in conjunction with other monomers, particularly in the manufacture of vinyl acetate-based polymer emulsions via emulsion polymerization. The compound's structure allows it to enhance the properties of the resulting polymers, such as resistance to alkali degradation and ultraviolet light .

The reactivity profile of vinyl neodecanoate indicates that it is stable under normal conditions but can undergo polymerization when exposed to certain catalysts or conditions. Notably, copper ions inhibit polymerization, while zinc can promote discoloration during processing .

Vinyl neodecanoate can be synthesized through various methods, primarily involving the esterification of neodecanoic acid with vinyl alcohol or related compounds. The synthesis typically occurs under controlled conditions to ensure the desired purity and yield. This process may involve the use of catalysts and specific temperature controls to facilitate the reaction effectively .

Vinyl neodecanoate finds extensive applications in the production of polymers used for decorative emulsion paints, plasters, and renders. Its hydrophobic nature makes it particularly valuable in formulations requiring water resistance. Additionally, it is utilized in creating vibration-dampening resins and coatings that exhibit high liquid stain repellency .

Key

Vinyl neodecanoate shares similarities with several other vinyl esters and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Vinyl acetateC₄H₆O₂Widely used for adhesives; lower hydrophobicity
Vinyl laurateC₁₂H₂₄O₂Higher chain length; more hydrophobic
Vinyl stearateC₁₈H₃₄O₂Greater thermal stability; used in coatings
Vinyl versatateC₁₂H₂₄O₂Similar structure; often used in similar applications

Vinyl neodecanoate is unique due to its branched structure, which imparts superior hydrophobic properties and resistance to degradation compared to linear vinyl esters like vinyl acetate . Its specific application in emulsion polymers further distinguishes it from others.

Vinyl neodecanoate represents a significant commercial vinyl ester monomer with diverse industrial applications. The compound is chemically defined as a mixture of isomeric vinyl esters of neodecanoic acid, characterized by its branched structure and tertiary substituted alpha-carbon [1] [2]. Industrial production of vinyl neodecanoate employs two primary synthetic methodologies: neodecanoic acid esterification processes and acetylene-based vinylation reactions.

Neodecanoic Acid Esterification Processes

Transvinylation Methodology

The predominant industrial approach for vinyl neodecanoate synthesis involves transvinylation of neodecanoic acid with vinyl acetate. This process represents an exchange reaction where the acetate group of vinyl acetate is substituted by the neodecanoate moiety [3] [4]. The fundamental reaction proceeds according to the following stoichiometry:

Neodecanoic acid + Vinyl acetate → Vinyl neodecanoate + Acetic acid

The transvinylation process requires carefully controlled reaction conditions to achieve optimal conversion rates and product selectivity. Industrial implementations typically operate at temperatures ranging from 90 to 120 degrees Celsius under atmospheric pressure conditions [5] [6]. The reaction mechanism involves initial coordination of the carboxylic acid to the palladium catalyst, followed by vinyl group transfer and subsequent product formation with acetic acid elimination.

Direct Esterification Routes

Alternative esterification approaches utilize conventional acid-alcohol condensation reactions employing neodecanoic acid and vinyl alcohol equivalents. However, the inherent instability of vinyl alcohol necessitates the use of vinyl acetate as a vinyl alcohol surrogate in industrial applications [3] [4]. The direct esterification methodology involves acid-catalyzed condensation reactions performed in the presence of strong acid catalysts such as sulfuric acid or metal salt catalysts.

The esterification reaction exhibits typical carboxylic acid esterification kinetics, following second-order reaction mechanisms with respect to both reactant concentrations [7]. Temperature control remains critical for achieving optimal reaction rates while minimizing side product formation and thermal decomposition of temperature-sensitive vinyl functionality.

Process Integration and Optimization

Industrial esterification processes incorporate continuous operation principles to maximize production efficiency and product quality. The reaction system employs reactive distillation techniques where product separation occurs simultaneously with chemical reaction [3] [4]. This integrated approach facilitates continuous removal of acetic acid byproduct, driving the equilibrium toward vinyl neodecanoate formation and achieving higher conversion rates.

Process optimization parameters include reactant stoichiometry, catalyst loading, reaction temperature, and residence time control. Typical industrial operations maintain neodecanoic acid to vinyl acetate molar ratios between 1:1.2 to 1:1.5 to ensure complete conversion of the carboxylic acid component [3] [4]. Temperature optimization balances reaction rate enhancement against thermal stability requirements of the vinyl ester product.

Catalyst Systems for Vinylation Reactions

Palladium-Based Catalyst Complexes

Palladium-based catalyst systems represent the most efficient and widely employed catalytic approach for vinyl neodecanoate synthesis. The catalyst systems utilize palladium acetate complexed with bidentate nitrogen-containing ligands, particularly phenanthroline derivatives [5] [6]. These catalyst complexes exhibit superior activity and selectivity compared to traditional mercury-based systems while providing enhanced environmental compatibility.

The palladium acetate-phenanthroline catalyst system operates through a coordination complex mechanism where the palladium center facilitates vinyl group transfer between reactant molecules [5]. Catalyst loading typically ranges from 200 to 400 milligrams palladium per kilogram of neodecanoic acid, providing optimal catalytic activity while maintaining economic viability [6]. The bidentate ligand coordination stabilizes the palladium complex and prevents reduction to metallic palladium during reaction conditions.

Supported Catalyst Technologies

Heterogeneous palladium catalyst systems employ palladium metal deposited on modified support materials to enable catalyst recovery and recycling [8]. The supported catalyst approach utilizes silica-based supports modified with aluminum, tin, or titanium components to enhance palladium dispersion and catalytic activity [8]. These catalyst systems provide advantages including simplified product separation, catalyst reusability, and reduced metal contamination in final products.

Support modification involves treatment with organosilicon compounds or metal oxide promoters to optimize palladium-support interactions [8]. The catalyst preparation methodology includes metal salt impregnation followed by reduction with hydrogen or hydrazine to generate active metallic palladium sites. Catalyst performance depends critically on palladium particle size, metal dispersion, and support surface properties.

Advanced Catalyst Design

Recent developments in catalyst technology focus on enhanced selectivity and reduced catalyst loading requirements. Modified palladium complexes incorporating phosphine ligands or carbene ligands demonstrate improved catalytic performance in transvinylation reactions [9] [10]. These advanced catalyst systems operate at lower temperatures and reduced catalyst concentrations while maintaining high conversion rates and product selectivity.

Electrochemical activation approaches utilize controlled potential electrochemistry to enhance palladium catalyst activity [11]. The electrochemical method enables precise control of palladium oxidation state and facilitates catalyst regeneration during reaction progress. This approach provides opportunities for continuous catalyst activation and improved process economics through extended catalyst lifetime.

Purification and Quality Control Protocols

Distillation Techniques

Primary purification of crude vinyl neodecanoate employs fractional distillation to separate the desired product from unreacted starting materials and reaction byproducts [12] [13]. The distillation process operates under controlled temperature and pressure conditions to prevent thermal decomposition of the vinyl ester functionality. Typical distillation temperatures range from 235 to 255 degrees Celsius at atmospheric pressure [14] [15].

Industrial distillation systems utilize multiple-stage fractional distillation columns with efficient packing materials to achieve high separation efficiency [12]. The distillation design incorporates temperature monitoring at multiple column positions to ensure optimal separation of components with similar boiling points. Vacuum distillation techniques may be employed to reduce operating temperatures and minimize thermal stress on temperature-sensitive vinyl groups.

Chemical Purification Methods

Chemical purification protocols address specific impurity categories including acidic components, colored compounds, and catalyst residues. Alkaline washing procedures utilize dilute sodium hydroxide solutions to neutralize residual carboxylic acids and remove acidic impurities [16]. The washing process employs controlled extraction conditions to prevent vinyl ester hydrolysis while ensuring effective impurity removal.

Activated carbon treatment removes colored compounds and organic impurities that contribute to product discoloration [16]. The carbon treatment process utilizes high surface area activated carbon materials with controlled contact time and temperature to achieve optimal purification efficiency. Filtration procedures remove solid carbon particles and ensure final product clarity and stability.

Advanced Separation Technologies

Membrane separation technologies provide alternative approaches for vinyl neodecanoate purification with reduced energy requirements compared to conventional distillation [17]. Pervaporation membrane systems selectively remove volatile impurities while concentrating the vinyl ester product. These membrane-based approaches offer advantages including lower operating temperatures and reduced thermal decomposition risks.

Extraction techniques employing selective solvents enable targeted removal of specific impurity classes [16]. The extraction methodology utilizes phase equilibrium principles to partition impurities between organic and aqueous phases. Solvent selection criteria include selectivity for target impurities, minimal vinyl neodecanoate solubility, and ease of solvent recovery and recycling.

Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Flash Point

greater than 175 °F (USCG, 1999)

Heavy Atom Count

14

Melting Point

-4 °F (USCG, 1999)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Construction
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Neodecanoic acid, ethenyl ester: ACTIVE

Dates

Last modified: 11-23-2023

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